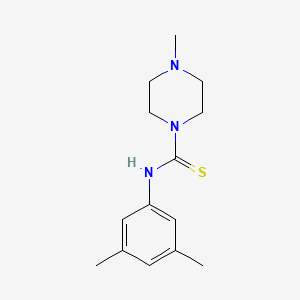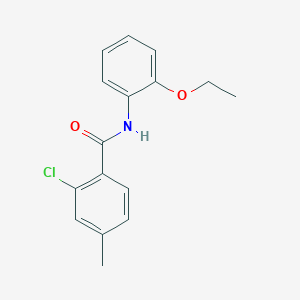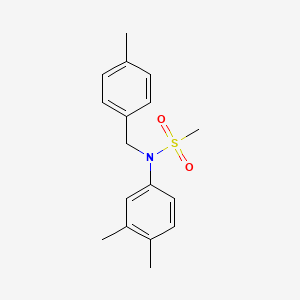![molecular formula C14H21NO B5823774 4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
4-{[cyclohexyl(methyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[cyclohexyl(methyl)amino]methyl}phenol, also known as CHMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases. In
Mécanisme D'action
The mechanism of action of 4-{[cyclohexyl(methyl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. For example, the inhibition of MAO by 4-{[cyclohexyl(methyl)amino]methyl}phenol may lead to increased levels of neurotransmitters such as dopamine and serotonin, which may be responsible for its antidepressant effects. The anti-inflammatory properties of 4-{[cyclohexyl(methyl)amino]methyl}phenol may be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[cyclohexyl(methyl)amino]methyl}phenol are complex and varied. As an inhibitor of MAO, 4-{[cyclohexyl(methyl)amino]methyl}phenol may increase the levels of certain neurotransmitters in the brain, which may have antidepressant and anxiolytic effects. In addition, 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to have anti-inflammatory properties, which may be useful in the treatment of conditions such as arthritis. 4-{[cyclohexyl(methyl)amino]methyl}phenol has also been shown to inhibit the growth of certain cancer cells, although the mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{[cyclohexyl(methyl)amino]methyl}phenol for lab experiments is its relatively low toxicity. 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to be relatively safe in animal studies, with no significant toxicity observed at therapeutic doses. In addition, 4-{[cyclohexyl(methyl)amino]methyl}phenol is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of 4-{[cyclohexyl(methyl)amino]methyl}phenol for lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of 4-{[cyclohexyl(methyl)amino]methyl}phenol is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-{[cyclohexyl(methyl)amino]methyl}phenol. One area of interest is the development of more potent and selective inhibitors of MAO. In addition, further research is needed to fully understand the mechanism of action of 4-{[cyclohexyl(methyl)amino]methyl}phenol and its effects on various signaling pathways. Finally, there is potential for the development of 4-{[cyclohexyl(methyl)amino]methyl}phenol-based therapies for a variety of diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 4-{[cyclohexyl(methyl)amino]methyl}phenol involves several steps. First, cyclohexylamine is reacted with formaldehyde to form N-cyclohexylmethylformamide. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product, 4-{[cyclohexyl(methyl)amino]methyl}phenol. The yield of this synthesis method is typically around 70%.
Applications De Recherche Scientifique
4-{[cyclohexyl(methyl)amino]methyl}phenol has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is as an inhibitor of certain enzymes. For example, 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may be useful in the treatment of certain psychiatric disorders, such as depression and anxiety.
In addition to its use as an enzyme inhibitor, 4-{[cyclohexyl(methyl)amino]methyl}phenol has also been studied for its potential use as a treatment for various diseases. For example, 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as rheumatoid arthritis. 4-{[cyclohexyl(methyl)amino]methyl}phenol has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
4-[[cyclohexyl(methyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(13-5-3-2-4-6-13)11-12-7-9-14(16)10-8-12/h7-10,13,16H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJRVBDDZXZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)



![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)